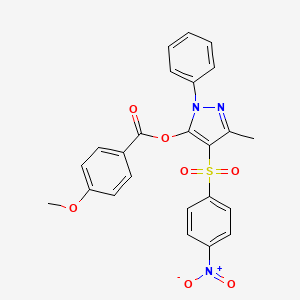

![molecular formula C23H15ClN2OS2 B2387496 3-chloro-N-[4-(6-méthyl-1,3-benzothiazol-2-yl)phényl]-1-benzothiophène-2-carboxamide CAS No. 330201-94-0](/img/structure/B2387496.png)

3-chloro-N-[4-(6-méthyl-1,3-benzothiazol-2-yl)phényl]-1-benzothiophène-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

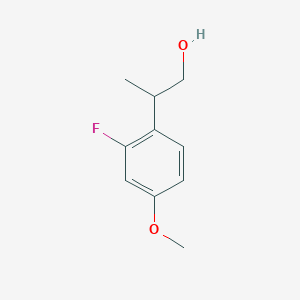

3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The structure of this compound includes a benzothiophene core, a benzothiazole moiety, and a carboxamide group, which contribute to its unique chemical properties and biological activities.

Applications De Recherche Scientifique

Activité anti-inflammatoire

3-chloro-N-[4-(6-méthyl-1,3-benzothiazol-2-yl)phényl]-1-benzothiophène-2-carboxamide: a été étudié pour son potentiel anti-inflammatoire. Les anti-inflammatoires non stéroïdiens (AINS) inhibent principalement la biosynthèse des prostaglandines, qui joue un rôle crucial dans l'inflammation. Ce composé peut cibler sélectivement la cyclooxygénase-2 (COX-2), réduisant ainsi l'inflammation et la douleur sans provoquer d'effets secondaires gastro-intestinaux (GI) importants .

Propriétés analgésiques

En plus de ses effets anti-inflammatoires, ce composé présente une activité analgésique. En modulant la COX-2, il peut soulager la douleur associée à diverses affections. Les chercheurs ont exploré son efficacité sur des modèles animaux, et des résultats prometteurs suggèrent son potentiel en tant qu'agent analgésique .

Ulcérogénicité et sécurité gastro-intestinale

Contrairement aux AINS traditionnels, qui provoquent souvent une irritation et une ulcération gastro-intestinales en raison de l'inhibition de la COX-1, ce composé semble avoir un effet ulcérogénique inférieur. Sa sélectivité pour la COX-2 minimise le risque de complications gastro-intestinales, ce qui en fait un candidat intéressant pour de nouvelles recherches .

Activité antimicrobienne

Bien qu'il n'ait pas été largement étudié, certains dérivés de ce composé ont montré des propriétés antimicrobiennes. Par exemple, un dérivé thiazolique disubstitué en 2,4 a démontré une activité inhibitrice puissante contre les souches microbiennes, y compris les bactéries. Une exploration plus approfondie de son potentiel antimicrobien est justifiée .

Potentiel antitumoral

Certains dérivés de ce composé présentent une activité antitumorale à large spectre. Les chercheurs ont observé des effets sélectifs sur des lignées cellulaires spécifiques, ce qui en fait un sujet d'intérêt dans la recherche sur le cancer. Cependant, davantage d'études sont nécessaires pour comprendre pleinement ses mécanismes et ses applications cliniques potentielles .

Études de relations structure-activité (RSA)

Les chercheurs ont synthétisé divers analogues et dérivés de ce composé pour explorer les RSA. En modifiant différents groupes fonctionnels, ils visent à optimiser ses propriétés pharmacologiques. Ces études apportent des informations précieuses pour la conception et le développement de médicaments .

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been found to exhibit significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of cyclo-oxygenase (COX) pathways , suggesting that COX enzymes could be potential targets.

Mode of Action

It’s known that benzothiazole derivatives can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved by targeting the COX pathways .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and leukotrienes . These molecules play key roles in inflammation and pain, and their reduction can lead to anti-inflammatory and analgesic effects .

Result of Action

The result of the compound’s action is likely a reduction in inflammation and pain, given the anti-inflammatory and analgesic activities of similar benzothiazole derivatives . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(phenylthio)ethanone.

Introduction of the Benzothiazole Moiety: The benzothiazole moiety is introduced via a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone.

Coupling Reaction: The benzothiophene and benzothiazole intermediates are coupled

Propriétés

IUPAC Name |

3-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClN2OS2/c1-13-6-11-17-19(12-13)29-23(26-17)14-7-9-15(10-8-14)25-22(27)21-20(24)16-4-2-3-5-18(16)28-21/h2-12H,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOGTIAWGOJYJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClN2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2387420.png)

![2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B2387423.png)

methanone](/img/structure/B2387430.png)

![N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2387431.png)

![1,3-bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2387433.png)

![5-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2387434.png)

![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2387436.png)